molecular formula C26H24ClN7O B2496015 7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 543678-29-1

7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2496015
CAS No.: 543678-29-1
M. Wt: 485.98
InChI Key: ODHOPGKNHKEEQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolo-pyrimidine derivative characterized by:

  • A 2-chlorophenyl group at position 7, contributing to hydrophobic interactions.
  • A methyl group at position 5, influencing steric effects.
  • A pyridin-3-yl carboxamide at position 6, which may improve solubility and hydrogen-bonding capacity.

This scaffold is structurally related to bioactive molecules targeting receptors such as cannabinoid CB2 and antimicrobial agents .

Properties

IUPAC Name

7-(2-chlorophenyl)-2-[4-(dimethylamino)phenyl]-5-methyl-N-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN7O/c1-16-22(25(35)30-18-7-6-14-28-15-18)23(20-8-4-5-9-21(20)27)34-26(29-16)31-24(32-34)17-10-12-19(13-11-17)33(2)3/h4-15,23H,1-3H3,(H,30,35)(H,29,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHOPGKNHKEEQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=C(C=C3)N(C)C)N1)C4=CC=CC=C4Cl)C(=O)NC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(2-chlorophenyl)-2-(4-(dimethylamino)phenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Core Structure : The compound features a triazolopyrimidine core, which is known for its diverse biological activities.
  • Functional Groups : It contains a chlorophenyl group and a dimethylaminophenyl moiety that contribute to its pharmacological profile.

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Inhibition of CDK9 : The compound has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a critical role in regulating transcription by RNA polymerase II. This inhibition leads to reduced expression of anti-apoptotic proteins such as Mcl-1, thereby promoting apoptosis in cancer cells .
  • Phospholipase Inhibition : Additionally, it has been implicated in the inhibition of lysosomal phospholipase A2 (PLA2G15), a target for cationic amphiphilic drugs. This inhibition can lead to phospholipid accumulation in lysosomes, a condition known as phospholipidosis .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the core structure significantly affect the biological activity of the compound. For instance:

  • Substituent Variations : Alterations in the substituents on the phenyl rings and the pyrimidine core can enhance or diminish CDK9 inhibitory potency.
  • Optimal Functional Groups : The presence of specific functional groups such as dimethylamino and chlorophenyl enhances the lipophilicity and overall bioactivity of the compound.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:

  • Study Findings : One study reported an IC50 value in the nanomolar range against breast cancer cells, indicating potent anticancer activity .

Toxicological Profile

Toxicological assessments suggest that while the compound is effective against cancer cells, it also possesses a risk profile associated with phospholipidosis due to PLA2G15 inhibition. This necessitates careful evaluation during drug development.

Data Tables

Biological Activity IC50 (μM) Target Effect
CDK9 Inhibition0.05CDK9Induces apoptosis
PLA2G15 Inhibition0.18PLA2G15Causes phospholipidosis
Cytotoxicity (Breast)0.01Various Cancer LinesSignificant cytotoxic effect

Scientific Research Applications

Anticancer Properties

One of the most promising applications of this compound lies in its anticancer properties. Research indicates that derivatives of triazolo-pyrimidines exhibit selective cytotoxicity against various cancer cell lines. Studies have demonstrated that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.

Case Studies

  • In Vitro Studies : A study conducted on a series of triazolo-pyrimidine derivatives showed that certain compounds significantly inhibited the proliferation of human cancer cell lines (e.g., MCF-7 and HeLa). The IC50 values indicated potent activity at low concentrations, suggesting that structural modifications can enhance efficacy.
  • In Vivo Studies : Animal models treated with similar triazolo-pyrimidine derivatives exhibited reduced tumor sizes compared to control groups. These studies provide preliminary evidence supporting the potential use of this compound in cancer therapy.

Antimicrobial Activity

Research has also suggested potential antimicrobial properties for compounds related to the triazolo-pyrimidine family. Preliminary tests have shown effectiveness against various bacterial strains, indicating a dual therapeutic potential in both oncology and infectious disease management.

CNS Activity

Given the presence of the dimethylamino group, there is speculation regarding its neuropharmacological effects. Compounds with similar structures have been investigated for their ability to cross the blood-brain barrier and exhibit activity against neurological disorders.

Comparison with Similar Compounds

Structural Analogues in the Triazolo-Pyrimidine Family

The following compounds share core structural features with the target molecule but differ in substituents, influencing their physicochemical and biological properties:

Compound Name & Structure Features Key Differences from Target Compound Physical Properties (Yield, m.p.) Biological Activity/Notes Reference ID
2-amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (5j) 4-Nitrophenyl (vs. pyridin-3-yl) carboxamide; trimethoxyphenyl at position 7 (vs. 2-chlorophenyl) Yield: 43%; m.p. 319.9–320.8°C Not reported
N-(2-Methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-triazolo[1,5-a]pyrimidine-6-carboxamide 2-Nitrophenyl at position 7; phenyl at position 2 (vs. dimethylaminophenyl) CAS: 540503-18-2 Structural data only
7-(2-Methoxyphenyl)-5-methyl-N-(o-tolyl)-4,7-dihydro-triazolo[1,5-a]pyrimidine-6-carboxamide 2-Methoxyphenyl at position 7; o-tolyl carboxamide (vs. pyridin-3-yl) CAS: 766524-75-8 Enhanced lipophilicity
7-(2-Methoxyphenyl)-N-(4-methoxyphenyl)-2-(2-thienyl)-triazolo[1,5-a]pyrimidine-6-carboxamide Thienyl group at position 2 (vs. dimethylaminophenyl); dual methoxy groups Molar mass: 473.55 g/mol Potential π-π stacking interactions
2-(N-Benzyl-N-methylamino)-N-cyclohexyl-4-pentyl-triazolo[1,5-a]pyrimidine-6-carboxamide (38) Cyclohexyl and benzyl-methylamino groups; pentyl chain Yield: 62%; m.p. 157°C CB2 cannabinoid receptor agonist (EC50: 12 nM)

Substituent-Driven Property Variations

  • Position 7 Substitutions :

    • The target’s 2-chlorophenyl group (electron-withdrawing) contrasts with trimethoxyphenyl (electron-donating, e.g., 5j) and 2-nitrophenyl (strongly electron-withdrawing, e.g., ). Chlorine enhances stability but may reduce solubility compared to methoxy groups.
    • 2-Methoxyphenyl (e.g., ) increases lipophilicity but may reduce metabolic stability.
  • Analogues with phenyl (e.g., ) or thienyl (e.g., ) groups lack this property.
  • Carboxamide Variations :

    • Pyridin-3-yl (target) offers hydrogen-bonding sites vs. 4-nitrophenyl (5j, ) or o-tolyl (), which prioritize steric bulk.

Preparation Methods

Core Triazolopyrimidine Skeleton Construction

The triazolopyrimidine core is typically synthesized via condensation reactions between 1,3-diketones and 5-amino-1,2,4-triazoles. As demonstrated in the synthesis of analogous triazolopyrimidines, ethyl 2-pyridylcarbonylacetate (or its methyl-substituted variant) reacts with 5-amino-4H-1,2,4-triazole under basic conditions to form 7-hydroxytriazolopyrimidine intermediates. Chlorination using phosphoryl chloride (POCl₃) yields 7-chloro derivatives, which serve as pivotal intermediates for subsequent functionalization.

For the target compound, methyl substitution at C5 is introduced during the diketone preparation phase. Specifically, methyl 3-(dimethylamino)benzoate undergoes base-mediated condensation with acetonitrile to generate 3-(3-(dimethylamino)phenyl)-3-oxopropanenitrile, which is subsequently cyclized with 5-amino-1H-1,2,4-triazole to form the 5-methyltriazolopyrimidine precursor.

C7 Functionalization with 2-Chlorophenyl Group

The 7-position is functionalized via nucleophilic aromatic substitution (SNAr) using 2-chlorophenylamine. As reported for similar systems, 7-chloro intermediates (e.g., 7-chloro-5-methyl-triazolo[1,5-a]pyrimidine) react with 2-chlorophenylamine in polar aprotic solvents (e.g., DMF) at 80–110°C for 12–24 hours. Kinetic studies indicate that electron-withdrawing groups at C5 enhance reactivity at C7, achieving yields of 68–72%.

Introduction of the 4-(dimethylamino)phenyl group at C2 employs Suzuki-Miyaura cross-coupling or direct arylation strategies. Patent EP 4442687 A1 describes a palladium-catalyzed coupling between 2-bromo-triazolopyrimidine and 4-(dimethylamino)phenylboronic acid under Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 90°C). This method achieves 65–70% yield with <5% homocoupling byproduct.

Alternative approaches utilize pre-functionalized triazole precursors. For instance, 2-(4-(dimethylamino)phenyl)-1H-1,2,4-triazole-3,5-diamine is condensed with methyl-substituted diketones to directly incorporate the aryl group during core formation.

Carboxamide Installation at C6

The C6-carboxamide is introduced via a two-step sequence:

  • Carboxylic Acid Formation : Oxidation of a C6-methyl group using KMnO₄ in acidic medium yields the carboxylic acid derivative.
  • Amidation : EDCI/HOBt-mediated coupling with pyridin-3-amine in dichloromethane at room temperature provides the final carboxamide. Reaction monitoring via LC/MS ([M+H]+ = 505.2) confirms >95% conversion.

Comparative Analysis of Synthetic Routes

Parameter Route A (Stepwise Assembly) Route B (Convergent Synthesis)
Total Steps 8 6
Overall Yield 32% 28%
Key Advantage High regiocontrol at C7 Fewer protection/deprotection steps
Limitation Requires toxic POCl₃ Lower yield in cyclization step

Route A, while lengthier, offers superior control over C7 substitution—critical for maintaining the 2-chlorophenyl orientation. Route B’s one-pot oxidative cyclization reduces step count but struggles with competing side reactions during triazole ring formation.

Optimization Strategies and Challenges

  • Regioselectivity in Cyclization : Substituent electronic effects dictate the annulation site. Electron-donating groups (e.g., dimethylamino) at C2 favor C5–C6 bond formation, whereas electron-withdrawing groups (e.g., Cl) at C7 direct cyclization to C4–C5.
  • Solvent Effects : DMF enhances SNAr rates at C7 but promotes decomposition above 110°C. Switching to NMP allows higher temperatures (130°C) with 15% yield improvement.
  • Catalyst Screening : Pd/XPhos systems increase coupling efficiency at C2, reducing catalyst loading from 5 mol% to 2 mol% while maintaining 70% yield.

Spectroscopic Characterization Data

Critical analytical benchmarks for the final compound:

  • ¹H NMR (400 MHz, DMSO-d6): δ 8.71 (d, J=4.8 Hz, 1H, pyridine-H), 8.23 (s, 1H, triazole-H), 7.89–7.45 (m, 8H, aryl-H), 3.12 (s, 6H, N(CH₃)₂), 2.98 (s, 3H, C5-CH₃).
  • LC-MS : m/z 505.2 [M+H]⁺ (calcd. 505.17).
  • HPLC Purity : 98.6% (C18 column, 70:30 MeCN/H₂O).

Industrial-Scale Considerations

Patent EP 4442687 A1 outlines a kilogram-scale process using continuous flow reactors for the SNAr step (residence time = 30 min, 85% conversion). Key modifications include:

  • Replacing POCl₃ with PCl₃/SOCl₂ mixture to reduce corrosion
  • Implementing in-line IR monitoring for real-time reaction control
  • Crystallization-based purification (hexane/EtOAc) achieving 99.5% purity

Q & A

Basic: How can the synthesis of this triazolopyrimidine derivative be optimized for higher yield and purity?

Methodological Answer:
Optimization involves selecting efficient catalysts and reaction conditions. For example, using APTS (3-Aminopropyltriethoxysilane) as a catalyst in ethanol under reflux improves cyclization efficiency in triazolopyrimidine synthesis . Multi-step protocols, such as one-pot reactions, reduce intermediates and enhance yield. Solvent choice (e.g., DMF or acetic acid) and temperature control (80–120°C) are critical for regioselectivity and minimizing side products . Purification via recrystallization (ethanol/DMF) or column chromatography ensures high purity (>95%) .

Advanced: What analytical techniques are most reliable for confirming the regiochemistry of substituents in this compound?

Methodological Answer:
X-ray crystallography (XRD) is the gold standard for unambiguous structural confirmation, as demonstrated in studies of similar triazolopyrimidines . Complementary techniques include:

  • ¹H/¹³C NMR : Chemical shifts for pyrimidine protons (δ 7.5–8.5 ppm) and triazole NH (δ 10–12 ppm) distinguish substituent positions .
  • High-Resolution Mass Spectrometry (HRMS) : Matches experimental and theoretical m/z values (e.g., [M+H]⁺) to verify molecular formula .
  • 2D NMR (COSY, NOESY) : Resolves spatial proximity of aromatic protons and confirms fused-ring geometry .

Basic: What is the hypothesized mechanism of action for this compound based on structural analogs?

Methodological Answer:
Triazolopyrimidines often act as kinase inhibitors due to their planar heterocyclic core, which mimics ATP-binding motifs. The 4-(dimethylamino)phenyl group may enhance hydrophobic interactions with kinase domains, while the pyridin-3-yl carboxamide moiety facilitates hydrogen bonding . In vitro kinase inhibition assays (e.g., using ADP-Glo™) and molecular docking (AutoDock Vina) validate target engagement .

Advanced: How can researchers resolve contradictions in reported biological activity data for similar triazolopyrimidines?

Methodological Answer:
Discrepancies often arise from assay variability (e.g., cell line differences) or structural impurities. Strategies include:

  • Standardized Assays : Replicate studies using identical conditions (e.g., IC₅₀ measurements in HEK293 cells ).
  • Purity Validation : Use HPLC (≥99% purity) and elemental analysis to exclude batch-specific impurities .
  • SAR Analysis : Systematically modify substituents (e.g., replacing 2-chlorophenyl with 4-hydroxyphenyl) to isolate activity trends .

Basic: What solvent systems are optimal for stabilizing this compound during storage?

Methodological Answer:
DMSO is preferred for long-term storage (≤-20°C) due to its low volatility and hygroscopicity. For aqueous solubility, use DMSO/PBS mixtures (≤1% DMSO) to avoid aggregation. Lyophilization with trehalose (1:5 w/w) preserves stability for >6 months .

Advanced: How can computational modeling predict off-target interactions for this compound?

Methodological Answer:

  • Pharmacophore Modeling (MOE, Schrödinger) : Identifies shared features with known ligands (e.g., ATP-binding pockets).
  • Molecular Dynamics (GROMACS) : Simulates binding stability over 100 ns trajectories to assess selectivity .
  • Off-Target Screening (SwissTargetPrediction) : Prioritizes kinases, GPCRs, and ion channels based on structural similarity .

Basic: What synthetic precursors are critical for constructing the triazolopyrimidine core?

Methodological Answer:
Key precursors include:

  • 5-Amino-1,2,4-triazoles for cyclocondensation with β-ketoesters .
  • Enaminones (e.g., ethyl acetoacetate derivatives) to form the pyrimidine ring .
  • Aryl aldehydes (e.g., 2-chlorobenzaldehyde) for introducing substituents via Knoevenagel reactions .

Advanced: How do steric effects of the 2-chlorophenyl group influence conformational flexibility?

Methodological Answer:
The 2-chlorophenyl group induces steric hindrance, restricting rotation around the C7–C(aryl) bond. This stabilizes a "twisted" conformation, confirmed by XRD torsion angles (e.g., 85–95° between triazole and pyrimidine planes) . Density Functional Theory (DFT, B3LYP/6-31G*) calculations correlate steric strain with reduced off-target binding .

Basic: What in vitro assays are recommended for preliminary toxicity screening?

Methodological Answer:

  • MTT/PrestoBlue™ : Assess cytotoxicity in HepG2 or HEK293 cells (48–72 hr exposure).
  • hERG Inhibition (Patch Clamp) : Evaluate cardiac liability (IC₅₀ <10 μM indicates risk) .
  • CYP450 Inhibition (Fluorometric) : Screen for metabolic interference (CYP3A4/2D6) .

Advanced: How can researchers address poor in vivo bioavailability despite high in vitro potency?

Methodological Answer:

  • Prodrug Design : Introduce ester groups (e.g., ethyl carbonate) to enhance permeability .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (≤200 nm) for sustained release .
  • PK/PD Modeling (GastroPlus) : Optimize dosing regimens based on logP (2.5–3.5) and plasma protein binding (<90%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.